physicochemical properties of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
physicochemical properties of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
Introduction
1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a functional group of significant interest in medicinal chemistry. Pyrazole derivatives are known scaffolds in a multitude of pharmacologically active agents.[1] The carboxylic acid moiety, while often crucial for target binding, introduces challenges related to metabolic stability, toxicity, and membrane permeability.[2] A comprehensive understanding of the molecule's fundamental physicochemical properties is therefore not merely academic; it is a critical prerequisite for successful drug discovery and development. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate, directly influencing its bioavailability, efficacy, and safety.
This guide provides a detailed examination of the key physicochemical attributes of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. It synthesizes theoretical principles with actionable, field-proven experimental protocols, offering researchers a robust framework for characterization. We will explore solubility, acidity (pKa), and lipophilicity (LogP), as these parameters are cornerstones of preclinical assessment and formulation development.
Core Molecular and Physical Properties
The foundational step in characterizing any new chemical entity is to establish its basic identity and physical constants. These data serve as the reference point for all subsequent experimental work.
| Property | Data | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₇H₈N₂O₂ | [3][4] |
| Molecular Weight | 152.15 g/mol | [3][4] |
| CAS Number | 1393532-43-8 | [3][4] |
| Appearance | Solid | [3][4][5] |
| Boiling Point | 360.3 ± 15.0 °C at 760 mmHg | [3] |
| Predicted XLogP | 0.5 | [6] |
Aqueous Solubility Profile
Solubility is a primary determinant of a drug's bioavailability. For orally administered drugs, poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and diminished therapeutic effect.[7] As a carboxylic acid, the solubility of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid is expected to be highly pH-dependent. At low pH, the carboxylic acid will be protonated and less soluble, while at higher pH values, it will deprotonate to form the more soluble carboxylate salt.[7]
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The shake-flask method is the universally recognized gold standard for determining the true equilibrium (thermodynamic) solubility of a compound.[8] Its strength lies in its direct measurement of a saturated solution in equilibrium with an excess of solid material.
Causality and Rationale: This method is chosen to eliminate the kinetic artifacts that can arise in high-throughput methods. By ensuring equilibrium is reached over an extended period, we measure the most stable and thermodynamically favored state, which is essential for accurate biopharmaceutical classification and formulation design.
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[8]
-
Sample Preparation: Add an excess amount of solid 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid to a vial containing a known volume of each prepared buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. To ensure complete removal of undissolved solids, the supernatant is centrifuged and then filtered through a low-binding 0.22 µm syringe filter.[8]
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[8] A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.
Caption: Workflow for Thermodynamic Solubility Determination.
Acidity and Ionization Constant (pKa)
The acid dissociation constant, or pKa, is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this value dictates the degree of ionization across the physiological pH range, which profoundly impacts solubility, membrane permeability, and interactions with biological targets. While no experimental pKa value for this specific molecule is publicly available, related pyrazole carboxylic acids and typical aliphatic carboxylic acids have pKa values in the range of 3-5.[9]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Causality and Rationale: This method directly measures the buffering capacity of the ionizable group. The point of maximum buffering, where the pH changes least upon addition of base, corresponds to the pKa. This provides a direct, empirical measurement of the compound's acidic strength.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0) that bracket the expected pKa.[10]
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid in a suitable solvent, typically water or a co-solvent mixture if solubility is low. The solution should have a constant ionic strength, maintained by adding a background electrolyte like KCl.[10]
-
Titration: Place the solution in a temperature-controlled vessel with continuous stirring. Insert the calibrated pH electrode. Begin the titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) from a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.[10]
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa is determined by identifying the pH at the half-equivalence point—the point where half of the volume of titrant required to fully neutralize the acid has been added.[9][11] This point corresponds to the inflection point on the curve.
Caption: Setup and Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP and LogD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter for predicting its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12] For ionizable molecules like this one, the distribution coefficient (LogD) is also measured, as it represents the partition at a specific pH, accounting for both neutral and ionized species.[13]
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method remains the benchmark for LogP determination due to its direct measurement of partitioning between two immiscible phases.[14]
Causality and Rationale: This protocol physically simulates the partitioning of a drug between an aqueous environment (like blood plasma) and a lipidic environment (like a cell membrane). n-Octanol is chosen as the organic phase because its properties are considered a reasonable mimic of biological lipids.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a specific pH buffer for LogD measurement) with n-octanol by mixing them vigorously and then allowing the layers to separate. This ensures that the volumes of the two phases do not change during the experiment.
-
Partitioning: Add a known amount of the compound, typically from a concentrated stock solution in a solvent like DMSO, to a mixture of the pre-saturated n-octanol and aqueous buffer (e.g., PBS at pH 7.4 for LogD₇.₄).[13]
-
Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as LC-MS.[13]
-
Calculation: Calculate LogP (or LogD) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[12]
Caption: Shake-Flask Method for LogD Determination.
Chemical Stability Assessment
Ensuring the chemical stability of a drug substance is a regulatory requirement and is fundamental to product safety and efficacy.[15] Carboxylic acids can be susceptible to degradation, and it is crucial to understand how the molecule behaves under various environmental stresses.[7]
Protocol Overview: Forced Degradation (Stress Testing)
Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule. These studies are a core component of the stability testing guidelines from the International Council for Harmonisation (ICH).[16]
Causality and Rationale: By exposing the compound to conditions more severe than those expected during storage, we can rapidly identify potential degradation pathways. This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.
Standard Stress Conditions:
-
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to test for susceptibility to hydrolysis.
-
Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: The solid compound and solutions are exposed to elevated temperatures (e.g., 60°C).[16]
-
Photostability: The compound is exposed to controlled light sources, including UV and visible light, as described in ICH guideline Q1B.[16]
The samples are analyzed at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products that form.
Caption: Conceptual Workflow for Forced Degradation Studies.
Conclusion
The —namely its pH-dependent solubility, predicted pKa, and moderate lipophilicity—define its foundational "drug-like" characteristics. A thorough experimental evaluation of these parameters, using the robust protocols outlined in this guide, is essential for any research program involving this compound. The data generated from these studies provide the critical insights needed to guide formulation strategies, interpret biological data, and ultimately determine the viability of this molecule as a potential therapeutic agent.
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